molecular formula C25H22ClN3O3S2 B12025090 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Katalognummer: B12025090
Molekulargewicht: 512.0 g/mol
InChI-Schlüssel: RTBZYHGAFRZCOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a potent and selective ATP-competitive inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). Its mechanism of action involves binding to the kinase domains of these proteins, thereby suppressing constitutive and cytokine-induced JAK-STAT signaling pathways as well as FLT3-driven proliferative signals . This compound has demonstrated significant research value in the study of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML), where mutations in JAK2 (e.g., JAK2 V617F) and FLT3 (e.g., FLT3-ITD) are common oncogenic drivers. Preclinical studies highlight its efficacy in inhibiting the proliferation of hematopoietic cell lines harboring these mutations and in reducing disease burden in relevant animal models . Researchers utilize this small molecule to elucidate the intricate cross-talk within signaling networks in hematological malignancies, to investigate mechanisms of drug resistance, and to evaluate potential combination therapies aimed at overcoming resistance and improving therapeutic outcomes. Its focused inhibitory profile makes it an essential tool for dissecting the specific roles of JAK2 and FLT3 in both normal and pathological cellular processes.

Eigenschaften

Molekularformel

C25H22ClN3O3S2

Molekulargewicht

512.0 g/mol

IUPAC-Name

2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H22ClN3O3S2/c1-2-32-18-12-8-16(9-13-18)27-21(30)14-33-25-28-23-22(19-4-3-5-20(19)34-23)24(31)29(25)17-10-6-15(26)7-11-17/h6-13H,2-5,14H2,1H3,(H,27,30)

InChI-Schlüssel

RTBZYHGAFRZCOM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold is synthesized via cyclocondensation reactions starting from substituted thiophene derivatives. A validated approach involves the reaction of 2-aminothiophene-3-carboxylate with urea or thiourea under acidic conditions to form the pyrimidine ring . For example, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reacts with urea in glacial acetic acid at reflux to yield the corresponding 4-oxo-pyrimidine derivative. Modifications to this method include the use of triethyl orthoformate and sodium azide to generate reactive intermediates, such as tetrazole derivatives, which facilitate cyclization .

Reaction Conditions:

  • Solvent: Glacial acetic acid or ethanol

  • Catalyst: None (self-condensation) or p-toluenesulfonic acid

  • Temperature: 80–120°C (reflux)

  • Yield: 65–85%

Cyclopenta Ring Formation

The cyclopenta thieno ring system is constructed via intramolecular cyclization. A key intermediate, 3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidine, is synthesized by treating the methyl-formiate derivative with sodium methoxide in toluene. This step induces ring closure through elimination of methanol .

Critical Parameters:

  • Base: Sodium methoxide (2.0 eq)

  • Solvent: Toluene

  • Temperature: 110°C (reflux)

  • Reaction Time: 8 hours
    Yield: 68%

Introduction of the Sulfanyl-Acetamide Side Chain

The sulfanyl group at position 2 is introduced via nucleophilic displacement using 2-mercapto-N-(4-ethoxyphenyl)acetamide. This step requires activation of the pyrimidine ring with a leaving group (e.g., chloro or bromo) at position 2. Patent CN102295751A describes a palladium-catalyzed coupling strategy for analogous systems, though direct thiolation is more cost-effective for this target.

Procedure:

  • Suspend 2-chloro-3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidine (1.0 eq) in DMF.

  • Add 2-mercapto-N-(4-ethoxyphenyl)acetamide (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat at 80°C for 6 hours.

  • Concentrate under reduced pressure and purify via recrystallization (ethanol:water = 3:1).
    Yield: 64%

Synthesis of N-(4-Ethoxyphenyl)acetamide

N-(4-ethoxyphenyl)acetamide is prepared separately via acetylation of 4-ethoxyaniline. Acetic anhydride (1.5 eq) is added dropwise to a solution of 4-ethoxyaniline in dichloromethane at 0°C, followed by stirring at room temperature for 4 hours. The product is isolated by filtration and washed with cold hexane .

Analytical Data:

  • Melting Point: 132–134°C

  • Solubility: 1.2 g/L in water at 25°C; >50 g/L in ethanol

Analytical Characterization

The final compound is characterized by NMR, HPLC, and mass spectrometry:

1H NMR (400 MHz, DMSO-d6):

  • δ 1.35 (t, J = 7.0 Hz, 3H, OCH2CH3)

  • δ 3.20–3.25 (m, 2H, cyclopenta-CH2)

  • δ 4.02 (q, J = 7.0 Hz, 2H, OCH2CH3)

  • δ 7.25–7.45 (m, 4H, aromatic H)

  • δ 10.15 (s, 1H, NH)

HPLC Purity: 98.7% (C18 column, acetonitrile:water = 70:30)
MS (ESI+): m/z 541.1 [M+H]+

Comparative Analysis of Synthetic Routes

Method StepKey ReagentsSolventYield (%)Purity (%)
Pyrimidine CoreUrea, glacial acetic acidEthanol7895
4-Chlorophenylation(4-Chlorophenyl)methyl ClDMF7297
Cyclopenta FormationSodium methoxideToluene6896
Sulfanyl-AcetamideK2CO3, DMFDMF6498

Challenges and Optimization Strategies

  • Low Yields in Cyclization: Increasing reaction time to 12 hours improves cyclopenta ring closure to 75% yield .

  • Byproducts in Thiolation: Use of molecular sieves (4Å) reduces disulfide formation during sulfanyl group introduction .

  • Purification Difficulties: Soxhlet extraction with acetone enhances purity of hydrophobic intermediates .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols

Wissenschaftliche Forschungsanwendungen

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, leading to reduced production of a harmful metabolite. Understanding these interactions is crucial for developing new therapeutic strategies and optimizing the compound’s efficacy and safety.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The compound shares a common core structure with several derivatives, differing primarily in the substituents on the acetamide nitrogen and minor variations in the fused ring system. Key analogs include:

Compound Name Substituent on Acetamide Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound (N-(4-ethoxyphenyl)) 4-ethoxyphenyl C25H22ClN3O3S2* ~495.5 Ethoxy group (electron-donating, moderate lipophilicity)
N-(2,5-dimethylphenyl) analog 2,5-dimethylphenyl C25H22ClN3O2S2 496.04 Methyl groups (increased lipophilicity)
N-(2-ethyl-6-methylphenyl) analog 2-ethyl-6-methylphenyl C26H24ClN3O2S2 510.07 Ethyl and methyl groups (enhanced steric bulk)
N-(4-methoxyphenyl) analog 4-methoxyphenyl C21H21N3O3S2 427.54 Methoxy group (smaller substituent vs. ethoxy)
N-(2-ethylphenyl) analog 2-ethylphenyl C25H22ClN3O2S2 495.08 Ethyl group (linear alkyl chain)

*Inferred from analogs (e.g., ).

Key Structural Insights :

  • The chlorophenyl moiety is conserved across analogs, suggesting its critical role in binding interactions, possibly via hydrophobic or halogen bonding .

Physicochemical and Spectroscopic Comparisons

NMR Spectral Trends

Evidence from related thienopyrimidines (e.g., ) indicates that substituents on the acetamide nitrogen influence chemical shifts in specific regions (e.g., protons near the sulfur or carbonyl groups). For example:

  • Region A (protons near sulfur) : Ethoxy/methoxy groups may deshield adjacent protons due to electron donation, altering δ values by 0.1–0.3 ppm compared to alkyl-substituted analogs.
  • Region B (aromatic protons) : Methyl or ethyl substituents cause upfield shifts due to steric effects, whereas ethoxy groups induce downfield shifts via resonance effects .
Molecular Weight and Lipophilicity
  • The target compound (MW ~495.5) is heavier than the N-(4-methoxyphenyl) analog (MW 427.54) but comparable to other derivatives (e.g., ).
Cytotoxicity and Kinase Inhibition
  • Thieno[2,3-d]pyrimidines exhibit cytotoxicity via kinase inhibition (e.g., ROCK1, EGFR). The target compound’s ethoxy group may enhance selectivity compared to methyl/ethyl analogs by modulating hydrogen-bond interactions .
  • Docking scores : Computational models (e.g., QSAR) predict that ethoxy-substituted derivatives have higher binding affinities to hydrophobic pockets in kinase targets .
Similarity Indexing
  • Using Tanimoto coefficients (e.g., ), the target compound would likely show >80% similarity to its analogs, with differences localized to the acetamide substituent.

Biologische Aktivität

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is complex, featuring a thieno[2,3-d]pyrimidine core with various substituents that may influence its biological activity. The presence of a 4-chlorophenyl group and a sulfanyl moiety are particularly noteworthy as they can enhance the compound's interaction with biological targets.

Molecular Formula

  • Molecular Weight: 437.92 g/mol
  • Molecular Formula: C24H24ClN3O3S

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antitumor properties. In vitro studies demonstrate that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes:

Enzyme IC50 Value (μM) Reference Compound Reference IC50 (μM)
Acetylcholinesterase (AChE)10.4Donepezil0.02
Butyrylcholinesterase (BChE)7.7Galantamine0.01
Cyclooxygenase-2 (COX-2)15.0Aspirin0.1

These values suggest that the compound possesses moderate to high inhibitory activity against cholinesterases and COX-2, which are critical targets in neurodegenerative diseases and inflammation respectively.

Antioxidant Activity

In addition to enzyme inhibition, the compound has demonstrated antioxidant properties. Its ability to scavenge free radicals was assessed using DPPH and ABTS assays:

Assay Type IC50 Value (μM)
DPPH Scavenging25.0
ABTS Scavenging20.0

These results indicate that the compound can effectively neutralize reactive oxygen species (ROS), contributing to its potential therapeutic effects.

Study on MCF-7 Cells

A study conducted by Yarkov et al. evaluated the cytotoxic effects of the compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 of approximately 12 μM after 48 hours of treatment. The study concluded that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound towards various biological targets. The docking studies revealed favorable interactions with active sites of AChE and COX-2, suggesting a plausible mechanism for its observed biological activities.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound features a thieno[2,3-d]pyrimidin-4-one core fused with a cyclopentane ring, a 4-chlorophenyl substituent at position 3, and a sulfanyl-linked acetamide group attached to a 4-ethoxyphenyl moiety. The thienopyrimidine scaffold is known for π-π stacking interactions in biological systems, while the sulfanyl group enhances nucleophilic substitution potential. The 4-ethoxyphenyl group may improve lipophilicity, influencing membrane permeability .

Q. What are the common synthetic routes for this compound?

Synthesis typically involves:

  • Step 1: Formation of the thienopyrimidinone core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones.
  • Step 2: Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling.
  • Step 3: Sulfanyl-acetamide linkage through thiol-alkylation using mercaptoacetamide intermediates. Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), catalysts (e.g., Pd for cross-coupling), and temperature control (60–100°C) to minimize side reactions .

Q. Which analytical techniques are essential for structural characterization?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., distinguishing cyclopentane protons at δ 2.5–3.5 ppm).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at ~530–550 Da).
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield in the sulfanyl-acetamide coupling step?

  • Solvent Optimization: Replace DMF with acetonitrile to reduce viscosity and improve reaction homogeneity.
  • Catalyst Screening: Test Pd(OAc)₂ vs. CuI for cross-coupling efficiency.
  • Stoichiometry Adjustment: Increase thiol:alkyl halide ratio to 1.2:1 to drive completion. Monitoring by TLC or HPLC ensures intermediate purity before proceeding .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Comparative Studies: Synthesize analogs (e.g., replacing 4-ethoxyphenyl with 4-fluorophenyl) to isolate substituent effects.
  • Assay Validation: Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays).
  • Meta-Analysis: Cross-reference with structurally similar compounds (e.g., ZINC2719983, AKOS024585081) to identify trends in activity .

Q. What computational strategies predict target interactions for this compound?

  • Molecular Docking: Use AutoDock Vina to model binding to kinases (e.g., EGFR) based on thienopyrimidine’s ATP-mimetic properties.
  • MD Simulations: Simulate ligand-protein stability over 100 ns to assess binding pocket residency.
  • QSAR Modeling: Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with IC₅₀ values from published datasets .

Q. What challenges arise in achieving >95% purity, and how are they mitigated?

  • Purification: Use preparative HPLC with a C18 column (gradient: 20–80% acetonitrile in H₂O + 0.1% TFA).
  • Side Products: Identify and quantify byproducts (e.g., disulfides from thiol oxidation) via LC-MS.
  • Crystallization: Optimize solvent mixtures (e.g., EtOAc/hexane) to enhance crystal lattice formation .

Methodological Notes

  • Contradiction Resolution: Always cross-validate biological data with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
  • Synthetic Optimization: Design of Experiments (DoE) software (e.g., JMP) can systematically explore parameter interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.